
2,6-Dibromo-4-(2-nitroethenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-(2-nitroethenyl)phenol is an organic compound with the molecular formula C8H5Br2NO3 It is a derivative of phenol, characterized by the presence of two bromine atoms and a nitroethenyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(2-nitroethenyl)phenol typically involves the bromination of 4-(2-nitroethenyl)phenol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction conditions, including temperature and solvent, are optimized to ensure selective bromination at the 2 and 6 positions of the phenol ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction is typically conducted in large reactors with precise control over reaction parameters to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-(2-nitroethenyl)phenol undergoes various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms under basic conditions.
Major Products Formed
Oxidation: Products include various oxidized derivatives of the nitroethenyl group.
Reduction: The major product is 2,6-Dibromo-4-(2-aminoethenyl)phenol.
Substitution: Products depend on the nucleophile used, resulting in compounds with different functional groups replacing the bromine atoms.
Scientific Research Applications
2,6-Dibromo-4-(2-nitroethenyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-(2-nitroethenyl)phenol involves its interaction with molecular targets and pathways within biological systems. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The bromine atoms may also play a role in modulating the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-nitrophenol: Similar structure but lacks the nitroethenyl group.
2,4-Dibromophenol: Similar bromination pattern but lacks the nitroethenyl group.
4-Nitrophenol: Contains the nitro group but lacks bromine atoms and the nitroethenyl group.
Uniqueness
2,6-Dibromo-4-(2-nitroethenyl)phenol is unique due to the presence of both bromine atoms and the nitroethenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
1988-44-9 |
|---|---|
Molecular Formula |
C8H5Br2NO3 |
Molecular Weight |
322.94 g/mol |
IUPAC Name |
2,6-dibromo-4-[(E)-2-nitroethenyl]phenol |
InChI |
InChI=1S/C8H5Br2NO3/c9-6-3-5(1-2-11(13)14)4-7(10)8(6)12/h1-4,12H/b2-1+ |
InChI Key |
CTJGBTQBMJYEIT-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)O)Br)/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


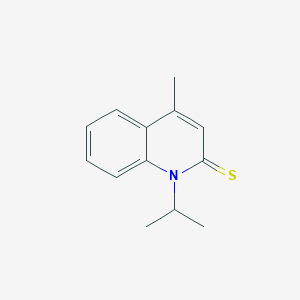

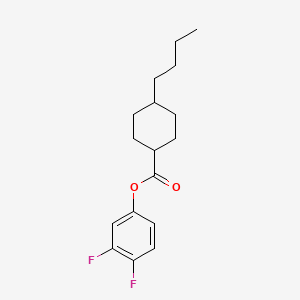
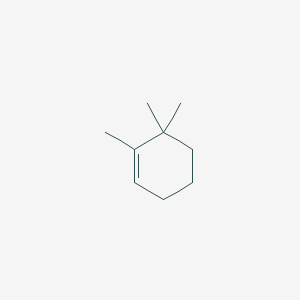
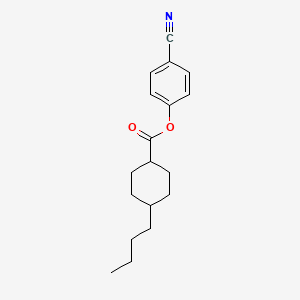

![N-[(4-aminophenyl)carbamothioyl]-4-chlorobutanamide](/img/structure/B13800010.png)
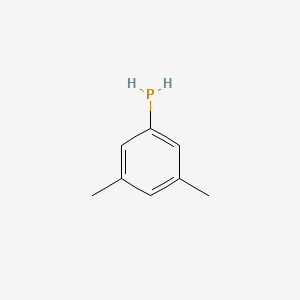
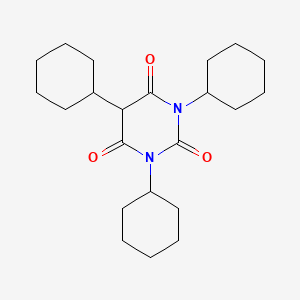

![6-Propyl-3,5-dihydroimidazo[4,5-d]triazin-4-one](/img/structure/B13800031.png)
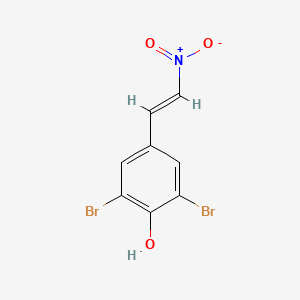
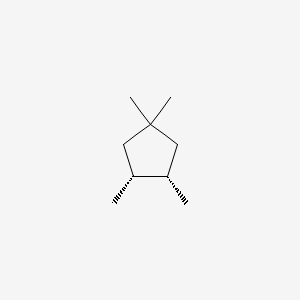
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-YL)-](/img/structure/B13800062.png)
